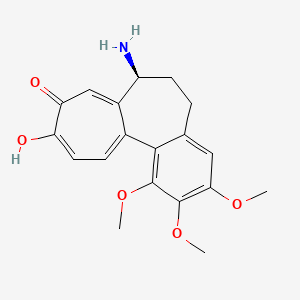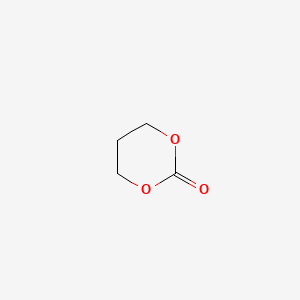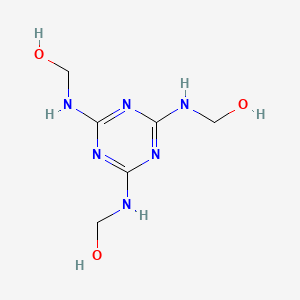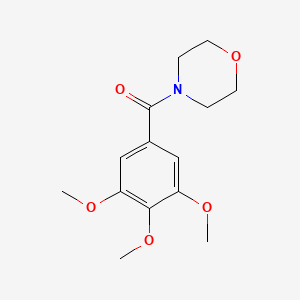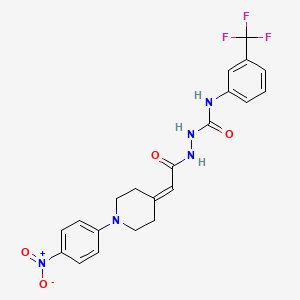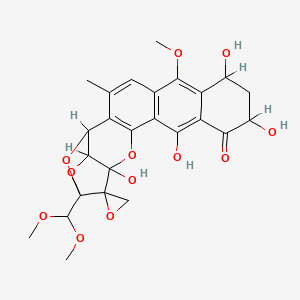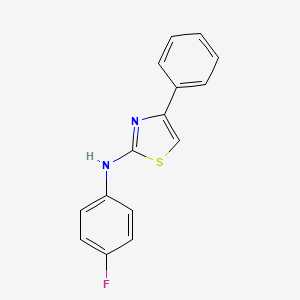
N-(4-フルオロフェニル)-4-フェニル-1,3-チアゾール-2-アミン
概要
説明
UCLA GP130 2は、N-(4-フルオロフェニル)-4-フェニル-2-チアゾラミンとしても知られており、gp130アゴニストとして作用する低分子です。脳貫通性があり、神経保護効果があります。 この化合物は、一次海馬ニューロンにおけるNMDA誘発毒性に対する保護効果と、SH-SY5Y細胞におけるSTAT3リン酸化の増加で知られています .
科学的研究の応用
UCLA GP130 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Neuroprotection: UCLA GP130 2 protects against NMDA-induced toxicity in primary hippocampal neurons, making it a valuable tool in neuroprotection research.
Signal Transduction: The compound increases STAT3 phosphorylation in SH-SY5Y cells, which is crucial for studying signal transduction pathways.
Drug Development: Due to its brain penetrant properties, UCLA GP130 2 is used in the development of drugs targeting neurological disorders.
Cytokine Research: As a gp130 agonist, the compound is used to study cytokine signaling and its implications in various diseases.
作用機序
UCLA GP130 2は、gp130アゴニストとして作用することで効果を発揮します。gp130受容体に結合し、下流のシグナル伝達経路を活性化します。関与する主要な経路の1つは、STAT3のリン酸化であり、これは細胞の生存と増殖に重要な役割を果たしています。 この化合物の神経保護効果は、NMDA誘発毒性を調節する能力に起因し、ニューロンを損傷から保護します .
生化学分析
Biochemical Properties
UCLA GP130 2 plays a significant role in biochemical reactions. It interacts with the Gp130 receptor, a type I cytokine receptor, and increases STAT3 phosphorylation in SH-SY5Y cells . The nature of these interactions involves the binding of UCLA GP130 2 to the Gp130 receptor, which triggers a cascade of intracellular signaling events.
Cellular Effects
UCLA GP130 2 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the STAT3 pathway . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of UCLA GP130 2 involves its binding to the Gp130 receptor, which leads to the activation of the STAT3 pathway . This activation can result in changes in gene expression and cellular metabolism, contributing to the compound’s neuroprotective effects.
Temporal Effects in Laboratory Settings
It has been shown to protect against NMDA-induced toxicity in primary hippocampal neurons in vitro , suggesting that it may have long-term effects on cellular function.
準備方法
合成経路と反応条件
UCLA GP130 2の合成は、特定の条件下で4-フルオロアニリンと4-フェニル-2-チアゾラミンを反応させることから始まります。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 化合物は、高純度(≥98%)で合成され、DMSOとエタノールに可溶であることが知られています .
工業生産方法
UCLA GP130 2の工業生産方法は、広く文書化されていません。 生産プロセスは、高純度と一貫性を確保しており、研究室での研究に適しています .
化学反応の分析
反応の種類
UCLA GP130 2は、主にフルオロフェニル基とチアゾラミン基の存在により、置換反応を起こします。これらの反応は通常、化合物の完全性を維持するために、制御された条件下で行われます。
一般的な試薬と条件
UCLA GP130 2を含む反応で使用される一般的な試薬には、DMSOやエタノールなどの溶媒が含まれます。 反応は通常、室温またはわずかに高温で行われ、最適な収率が得られるようにします .
生成される主な生成物
UCLA GP130 2を含む反応から生成される主な生成物は、通常、元の化合物の誘導体であり、生物学的活性または溶解性を向上させるために修飾されています。
科学研究への応用
UCLA GP130 2は、化学、生物学、医学、産業などの幅広い分野で、科学研究に広く応用されています。注目すべき用途には次のようなものがあります。
類似化合物との比較
類似化合物
UCLA GP130 2に類似した化合物には、他のgp130アゴニストやヒューマニンペプチドミメティックなどがあります。これらの化合物は、同様の作用機序を共有し、関連する研究用途で使用されています。
独自性
UCLA GP130 2を他の類似化合物から際立たせているのは、その高純度、脳貫通性、およびNMDA誘発毒性に対する特異的な保護能力です。 これは、神経保護とシグナル伝達研究において貴重なツールとなります .
結論
UCLA GP130 2は、科学研究において重要な用途を持つ汎用性の高い化合物です。その独自の特性と作用機序は、神経保護、シグナル伝達、サイトカインシグナル伝達の研究において貴重なツールとなります。研究が進むにつれて、UCLA GP130 2は、化学、生物学、医学、産業の分野におけるさらなる進歩への期待を秘めています。
特性
IUPAC Name |
N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKMQDIAPGOWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


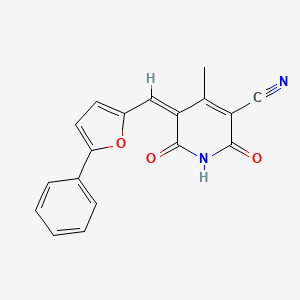
![6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B1683638.png)
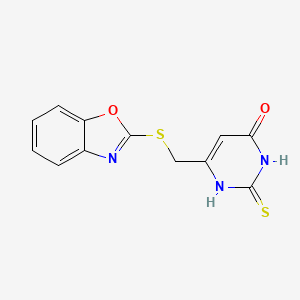
![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate](/img/structure/B1683643.png)
